2-Chloropyrimidine-5-carboxamide
Overview
Description
2-Chloropyrimidine-5-carboxamide is a chemical compound with the empirical formula C5H4ClN3O . It is a heterocyclic compound that belongs to the class of pyrimidines . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-5-carboxamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxamide group attached to the 5th position and a chlorine atom attached to the 2nd position of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloropyrimidine-5-carboxamide, such as its melting point, boiling point, and density, are not detailed in the available literature .Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
2-Chloropyrimidine-5-carboxamide derivatives have been studied for their role in inhibiting the transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) explored the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression with implications for various diseases, including inflammatory disorders and cancer (Palanki et al., 2000).
Anti-Inflammatory Properties
The compound 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside related to 2-Chloropyrimidine-5-carboxamide, has been identified as an anti-inflammatory agent. This compound, explored by Rajeswaran and Srikrishnan (2008), is used in treating adjuvant-induced arthritis, demonstrating the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Rajeswaran & Srikrishnan, 2008).
Potential in Treating Diabetes and Metabolic Disorders
Research by Sabnis (2021) introduced novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders such as type 2 diabetes and chronic kidney disease. This study underscores the significance of 2-Chloropyrimidine-5-carboxamide derivatives in developing new therapeutic strategies for these prevalent conditions (Sabnis, 2021).
Antitubercular Activity
Srinu et al. (2019) synthesized and evaluated a series of 2-Chloropyrimidine-5-carboxamide derivatives for their antitubercular activity. Their findings suggest that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in the treatment of tuberculosis (Srinu et al., 2019).
Antimicrobial Activity
Abdel-rahman et al. (2002) studied the antimicrobial activities of certain pyrimidine derivatives, including those related to 2-Chloropyrimidine-5-carboxamide. These compounds showed potential in combating various microbial infections, highlighting their importance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Safety And Hazards
2-Chloropyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Future Directions
While the specific future directions for 2-Chloropyrimidine-5-carboxamide are not detailed in the available literature, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloropyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBRIPQIRNNMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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